molecular formula C7H3F3N2S B14150553 4-(Trifluoromethyl)-1,2,3-benzothiadiazole CAS No. 88888-93-1

4-(Trifluoromethyl)-1,2,3-benzothiadiazole

Cat. No.: B14150553
CAS No.: 88888-93-1
M. Wt: 204.17 g/mol
InChI Key: JOMJDVRTEMBRPE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2,3-benzothiadiazole is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of benzothiadiazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane under the influence of a catalyst like copper(I) iodide . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1,2,3-benzothiadiazole may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid
  • Trifluoromethylated aromatic compounds

Comparison: 4-(Trifluoromethyl)-1,2,3-benzothiadiazole stands out due to its unique benzothiadiazole ring structure, which imparts distinct electronic and steric properties compared to other trifluoromethylated compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

88888-93-1

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2,3-benzothiadiazole

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)4-2-1-3-5-6(4)11-12-13-5/h1-3H

InChI Key

JOMJDVRTEMBRPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SN=N2)C(F)(F)F

Origin of Product

United States

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